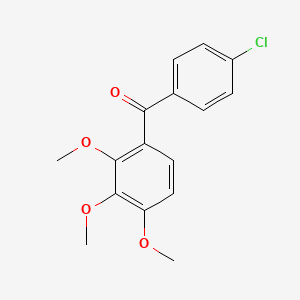
(4-Chlorophenyl)(2,3,4-trimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group and a trimethoxyphenyl group attached to a central carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2,3,4-trimethoxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired ketone. The product is then purified using column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of (4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanone may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 4-chlorobenzoic acid and 2,3,4-trimethoxybenzoic acid.
Reduction: Formation of (4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(4-chlorophenyl)phenylmethanone: Similar structure but lacks the trimethoxy groups.
(4-chlorophenyl)-(4-hydroxyphenyl)methanone: Contains a hydroxy group instead of the trimethoxy groups.
(4-chlorophenyl)-(4-methoxyphenyl)methanone: Contains a single methoxy group instead of three.
Uniqueness
(4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanone is unique due to the presence of three methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity
属性
CAS 编号 |
6342-94-5 |
|---|---|
分子式 |
C16H15ClO4 |
分子量 |
306.74 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H15ClO4/c1-19-13-9-8-12(15(20-2)16(13)21-3)14(18)10-4-6-11(17)7-5-10/h4-9H,1-3H3 |
InChI 键 |
NHXKHBAJKVHPBR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



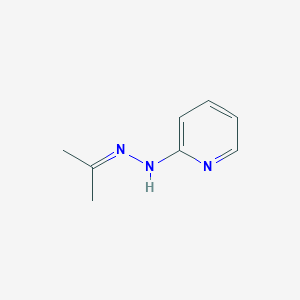
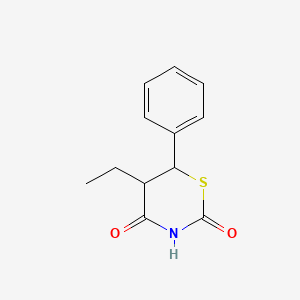
![3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14002733.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14002736.png)
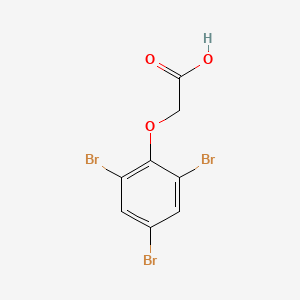
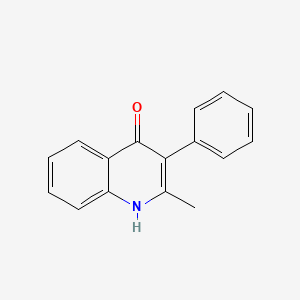
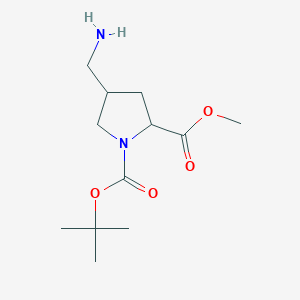


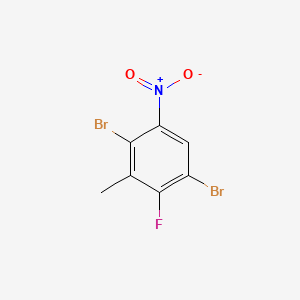
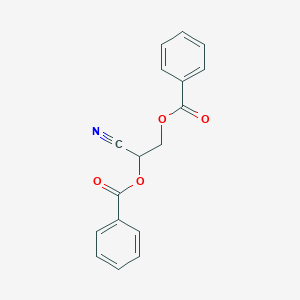
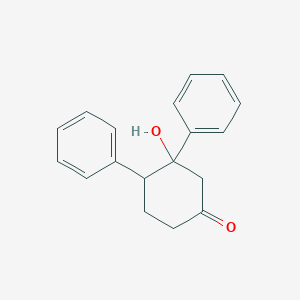
![1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide](/img/structure/B14002805.png)
